3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is a fluorinated aromatic amine with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with 1-methoxypropan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline: This compound differs by the position of the methyl group on the aromatic ring.
3-fluoro-N-(1-methoxypropan-2-yl)-3-piperidinylbenzenesulfonamide: This compound contains a piperidine ring and a sulfonamide group, making it structurally more complex.
Uniqueness
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline |
InChI |
InChI=1S/C11H16FNO/c1-8-4-10(12)6-11(5-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
AFKRZJIIUCDDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.